2,5-Dimethoxy-4-methylthiophenethylamine
CAS No.: 61638-09-3
Cat. No.: VC1894340
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61638-09-3 |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | 2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 |
| Standard InChI Key | UPZMYCMLLQTYEM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCN)OC)SC |
| Canonical SMILES | COC1=CC(=C(C=C1CCN)OC)SC |
Introduction
Chemical Identity and Properties
2,5-Dimethoxy-4-methylthiophenethylamine is a phenethylamine derivative characterized by methoxy groups at positions 2 and 5 of the benzene ring and a methylthio group at position 4. This structural arrangement contributes to its unique pharmacological properties and distinguishes it from other related compounds.
Basic Chemical Information
The compound's chemical identity can be summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine |
| Common Names | 2C-T, 2C-T-1, 2,5-Dimethoxy-4-methylthiophenethylamine |
| CAS Registry Number | 61638-09-3 |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.32 g/mol |
Physical Properties
The physical characteristics of 2,5-Dimethoxy-4-methylthiophenethylamine have been documented through various analyses:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Density | 1.12 g/cm³ |
| Melting Point | 122-124 °C |
| Boiling Point | 348.5±42.0 °C (Predicted) |
| pKa | 9.50±0.10 (Predicted) |
Structural Identifiers
For research and analytical purposes, the following structural identifiers are used:
| Identifier | Value |
|---|---|
| SMILES | COC1=CC(=C(C=C1CCN)OC)SC |
| InChI | InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 |
| InChIKey | UPZMYCMLLQTYEM-UHFFFAOYSA-N |
Pharmacological Profile
The pharmacological activity of 2,5-Dimethoxy-4-methylthiophenethylamine is primarily centered on its interactions with various serotonin receptors, which explains its psychedelic effects.
Receptor Binding Profile
Research has demonstrated that 2C-T compounds, including 2,5-Dimethoxy-4-methylthiophenethylamine, exhibit significant affinity for multiple receptor types:
| Receptor | Affinity/Activity |
|---|---|
| 5-HT₂ₐ | High affinity (1-54 nM) |
| 5-HT₂ᶜ | High affinity (40-350 nM) |
| 5-HT₁ₐ | Moderate binding |
| 5-HT₂ᵦ | Partial agonist (44-370 nM) |
| Rat TAAR1 | High affinity (5-68 nM) |
| Mouse TAAR1 | Moderate interaction |
| Human TAAR1 | Minimal interaction |
| Monoamine Transporters | Low affinity (Ki > 4,000 nM) |
Mechanism of Action
The primary mechanism of action for 2,5-Dimethoxy-4-methylthiophenethylamine, like other hallucinogenic phenethylamines, is believed to involve serotonin 5-HT₂ₐ receptor activation in the brain . This compound acts as a partial agonist at both 5-HT₂ₐ and 5-HT₂ᵦ receptors, with varying potencies .
The pharmacological profile suggests that:
This receptor binding profile is consistent with the compound's classification as a serotonergic psychedelic .
Pharmacokinetics and Metabolism
While specific data on the metabolism of 2,5-Dimethoxy-4-methylthiophenethylamine is limited, insights can be gained from studies of structurally related compounds in the 2C-T series.
Metabolic Pathways
Research on related compounds suggests that 2,5-Dimethoxy-4-methylthiophenethylamine likely undergoes several metabolic transformations, including:
-
Sulfoxidation: Oxidation of the sulfur atom in the methylthio group
-
Sulfone formation: Further oxidation of the sulfoxide
-
N-acetylation: Addition of an acetyl group to the amine
-
Potential hydroxylation: Addition of hydroxyl groups to various positions
A study of the related compound 2C-T-7 (2,5-dimethoxy-4-propylthiophenethylamine) identified several metabolites formed through these pathways, including sulfoxides, sulfones, and N-acetylated derivatives .
Physiological and Psychological Effects
2,5-Dimethoxy-4-methylthiophenethylamine produces notable psychedelic effects that have been documented through clinical observations and user reports.
Dosage and Duration
The effective dose range and duration of effects for 2,5-Dimethoxy-4-methylthiophenethylamine have been documented as follows:
| Parameter | Value |
|---|---|
| Common Dose Range | 60-100 mg |
| Route of Administration | Primarily oral |
| Onset of Action | 1-2 hours (estimated) |
| Duration of Effects | 3-5 hours |
Reported Effects
The effects of 2,5-Dimethoxy-4-methylthiophenethylamine are primarily psychedelic in nature, with reports indicating both MDMA-like and traditional psychedelic properties . These effects may include:
-
Alterations in visual perception
-
Enhanced sensory experiences
-
Changes in thought patterns and cognition
-
Emotional effects ranging from euphoria to introspection
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Possible entactogenic (empathy-enhancing) effects
It is important to note that, like other psychedelic compounds, the specific effects can vary significantly based on individual factors, set and setting, and dosage.
Structural Relationships to Other Compounds
2,5-Dimethoxy-4-methylthiophenethylamine belongs to a larger family of related compounds with varying substitutions and pharmacological profiles.
Relationship to Other 2C Compounds
The compound is part of the 2C family of phenethylamines, characterized by:
-
A phenethylamine backbone (two carbon atoms between the amino group and phenyl ring)
-
2,5-dimethoxy substitution pattern on the phenyl ring
-
Various substituents at the 4-position (in this case, a methylthio group)
Related 2C compounds include:
| Compound | 4-Position Substituent | Notable Differences |
|---|---|---|
| 2C-B | Bromo | Better documented, different receptor profile |
| 2C-I | Iodo | Higher molecular weight, different pharmacology |
| 2C-T-2 | Ethylthio | Longer alkyl chain on thio group |
| 2C-T-7 | Propylthio | Even longer alkyl chain, different duration |
Research Implications and Future Directions
Research on 2,5-Dimethoxy-4-methylthiophenethylamine contributes to the broader understanding of structure-activity relationships in phenethylamine psychedelics and the neurochemical basis of psychedelic effects.
Pharmacological Significance
The high affinity of this compound for specific serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ᶜ, makes it valuable for studying the role of these receptors in perception, cognition, and mood . The compound's partial agonist activity at these receptors provides insights into the functional properties required for psychedelic effects.
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